PSB 0788

Overview

Description

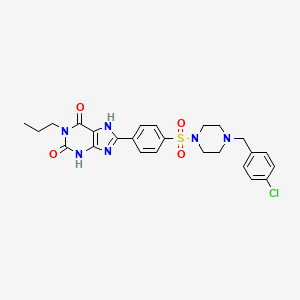

PSB-0788 is a synthetic organic compound known for its high selectivity and affinity as an antagonist for the adenosine A2B receptor. It has an IC50 value of 3.64 nM and a Ki value of 0.393 nM . This compound is primarily used in scientific research, particularly in the study of chronic inflammatory lung diseases .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PSB-0788 involves multiple steps, starting with the preparation of the core xanthine structure. The key steps include:

Formation of the xanthine core: This involves the reaction of appropriate starting materials to form the xanthine nucleus.

Substitution reactions: The xanthine core undergoes substitution reactions to introduce the piperazine-1-sulfonyl and chlorobenzyl groups.

Final assembly: The final product is obtained through a series of purification steps, including crystallization and chromatography.

Industrial Production Methods

While specific industrial production methods for PSB-0788 are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

PSB-0788 primarily undergoes substitution reactions due to the presence of reactive functional groups such as the piperazine-1-sulfonyl and chlorobenzyl groups . These reactions are typically carried out under controlled conditions to ensure high yield and purity.

Common Reagents and Conditions

Major Products

The major product of the synthesis is PSB-0788 itself, with high purity achieved through multiple purification steps. By-products are typically minimal and are removed during the purification process .

Scientific Research Applications

Chemistry

- Tool Compound : PSB 0788 is employed as a tool compound to study the adenosine A2B receptor and its involvement in various biochemical pathways. Its high selectivity allows researchers to investigate receptor-specific functions without interference from other adenosine receptor subtypes .

Biology

- Cellular Signaling Studies : The compound is utilized in studies exploring the role of adenosine receptors in cellular signaling and inflammation. Research indicates that this compound can modulate inflammatory responses, making it a valuable asset in understanding the mechanisms underlying various biological processes .

Medicine

- Therapeutic Potential : There is growing interest in the therapeutic applications of this compound, particularly in treating chronic inflammatory lung diseases and conditions associated with the adenosine A2B receptor. For example, studies have demonstrated that this compound can ameliorate maternal inflammation-induced periventricular leukomalacia (PVL) in rat models by promoting normal oligodendrocyte development and myelination .

Industry

- Drug Development : The compound is also significant in the pharmaceutical industry for developing new drugs targeting the adenosine A2B receptor. Its unique properties make it a candidate for further exploration in drug discovery initiatives aimed at addressing diseases related to adenosine signaling pathways .

Case Study 1: Maternal Inflammation-Induced PVL

In a study examining the effects of this compound on maternal inflammation-induced PVL, pregnant rats were treated with lipopolysaccharide (LPS) to induce inflammation. Subsequent administration of this compound resulted in improved myelination and increased expression of myelin-associated proteins (MBP) in the offspring, indicating its potential role in mitigating white matter injury due to maternal inflammation .

Key Findings:

- Increased MBP expression post-treatment.

- Enhanced differentiation of oligodendrocyte precursor cells (OPCs).

- Suggests therapeutic relevance for conditions involving inflammatory responses.

Case Study 2: Adenosine Receptor Antagonism

Research characterizing various adenosine receptor antagonists highlighted this compound's potency compared to other compounds such as PSB-603 and Preladenant. This comparative analysis underscores its selectivity and efficacy at human A2B receptors, making it a critical agent for further pharmacological studies .

Comparative Data Table:

| Compound | IC50 (nM) | Selectivity |

|---|---|---|

| This compound | 3.64 | High selectivity over A1, A2A, A3 receptors |

| PSB-603 | <1 | Selective A2B antagonist |

| Preladenant | >1000 | Selective A2A antagonist |

Mechanism of Action

PSB-0788 exerts its effects by selectively binding to and antagonizing the adenosine A2B receptor. This receptor is a G-protein coupled receptor that, when activated by adenosine, stimulates adenylate cyclase activity and increases cyclic AMP levels . By blocking this receptor, PSB-0788 inhibits these downstream signaling pathways, thereby modulating inflammatory responses and other physiological processes .

Comparison with Similar Compounds

PSB-0788 is unique in its high selectivity and affinity for the adenosine A2B receptor. Similar compounds include:

PSB-603: Another selective A2B antagonist with subnanomolar affinity.

Preladenant: A selective A2A antagonist, used for comparison in studies involving adenosine receptors.

PSB-0788 stands out due to its high selectivity for the A2B receptor over other adenosine receptor subtypes, making it a valuable tool in research .

Biological Activity

PSB 0788 is a potent and selective antagonist of the adenosine A2B receptor (A2B-AR), which plays a significant role in various biological processes, particularly in cancer biology and immunology. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and relevant research findings.

- Chemical Name : this compound

- CAS Number : 1027513-54-7

- Molecular Weight : Not specified in the sources

- IC50 : 3.64 nM at human A2B receptors, indicating high potency .

This compound functions primarily as an antagonist at the A2B adenosine receptor, exhibiting over 100-fold selectivity against other adenosine receptor subtypes (A1, A2A, and A3) in human tissues . The A2B receptor is implicated in mediating immune responses and tumor progression. By blocking this receptor, this compound can modulate immune cell activity and potentially inhibit tumor growth.

Biological Effects

- Impact on Tumor Cells :

-

Immune Modulation :

- The compound has been utilized in studies involving RAW 264.7 macrophage cells to assess its effects on immune signaling pathways. For instance, treatment with this compound altered the expression levels of various genes associated with immune responses, including Arg1 (arginase), Vegfa (vascular endothelial growth factor), and Timp1 (tissue inhibitor of metalloproteinases) .

Table 1: Comparative Affinity of this compound at Adenosine Receptors

| Receptor Type | Human Affinity (nM) | Rat Affinity (nM) | Mouse Affinity (nM) |

|---|---|---|---|

| A1 | >1000 | >1000 | >1000 |

| A2A | >1000 | >1000 | >1000 |

| A2B | 3.64 | 2240 | 118 |

| A3 | >1000 | >1000 | >1000 |

This table illustrates the varying affinities of this compound for different adenosine receptors across species, highlighting its selectivity for the human A2B receptor compared to rodent models .

Case Study: Colorectal Cancer Research

In a study examining the role of adenosine receptors in colorectal cancer, researchers found that blocking the A2B receptor with this compound led to significant changes in cellular metabolism and growth patterns. The study emphasized that targeting the A2B receptor could be a promising therapeutic strategy in managing colorectal tumors .

Properties

IUPAC Name |

8-[4-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]sulfonylphenyl]-1-propyl-3,7-dihydropurine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H27ClN6O4S/c1-2-11-32-24(33)21-23(29-25(32)34)28-22(27-21)18-5-9-20(10-6-18)37(35,36)31-14-12-30(13-15-31)16-17-3-7-19(26)8-4-17/h3-10H,2,11-16H2,1H3,(H,27,28)(H,29,34) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQZJACVYMPKVDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=O)C2=C(NC1=O)N=C(N2)C3=CC=C(C=C3)S(=O)(=O)N4CCN(CC4)CC5=CC=C(C=C5)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H27ClN6O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

543.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.